1-Tert-butylguanidine hydrochloride

antisense oligonucleotides duplex stability bridged nucleic acids

1-Tert-butylguanidine hydrochloride (CAS 84452-30-2) is a monosubstituted guanidine derivative bearing a sterically demanding tert-butyl group at the N¹ position, supplied as the hydrochloride salt. With the molecular formula C₅H₁₃N₃·HCl and a free-base molecular weight of 115.18 g/mol, it is a non-nucleophilic strong base whose conjugate acid pKa falls in the range of ~13–14 in aqueous media.

Molecular Formula C5H14ClN3
Molecular Weight 151.64 g/mol
CAS No. 84452-30-2
Cat. No. B1407128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butylguanidine hydrochloride
CAS84452-30-2
Molecular FormulaC5H14ClN3
Molecular Weight151.64 g/mol
Structural Identifiers
SMILESCC(C)(C)N=C(N)N.Cl
InChIInChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H
InChIKeyFBUACVNAFRIUMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tert-Butylguanidine Hydrochloride (CAS 84452-30-2): Verified Differentiation for Scientific Procurement and Selection


1-Tert-butylguanidine hydrochloride (CAS 84452-30-2) is a monosubstituted guanidine derivative bearing a sterically demanding tert-butyl group at the N¹ position, supplied as the hydrochloride salt [1]. With the molecular formula C₅H₁₃N₃·HCl and a free-base molecular weight of 115.18 g/mol, it is a non-nucleophilic strong base whose conjugate acid pKa falls in the range of ~13–14 in aqueous media. The compound serves as the critical synthetic precursor for GuNA[tBu] (guanidine-bridged nucleic acid) phosphoramidites, a modification that has been shown in multiple peer-reviewed studies to confer quantifiably superior duplex stabilization and nuclease resistance compared to methyl, ethyl, isopropyl, and unsubstituted guanidine congeners, as well as to the industry-standard locked nucleic acid (LNA) [2][3].

Why Generic Substitution of 1-Tert-Butylguanidine Hydrochloride with Simpler N-Alkylguanidines Fails: The Quantitative Evidence


The tert-butyl substituent on 1-tert-butylguanidine is not an interchangeable alkyl group. When incorporated into GuNA-bridged oligonucleotides, the tert-butyl modification (GuNA[tBu]) provides a ΔTm of +8°C per modification against complementary ssRNA, whereas the methyl (GuNA[Me]: +5°C), ethyl (GuNA[Et]: +6°C), and isopropyl (GuNA[iPr]: +7°C) analogs deliver progressively lower duplex stabilization [1]. This monotonic trend follows alkyl group size and hydrophobicity, demonstrating that the steric bulk of the tert-butyl group is the structural determinant of duplex affinity—not a general guanidine effect. Moreover, enthalpic stabilization scales sharply with the tert-butyl group: ΔG°37 for GuNA[tBu] is −17.4 kcal·mol⁻¹ versus −13.8 kcal·mol⁻¹ for GuNA[Me] (ΔΔG° = −3.6 kcal·mol⁻¹), a difference that translates into orders-of-magnitude shifts in equilibrium binding constants [1]. Substituting 1-tert-butylguanidine hydrochloride with a smaller N-alkylguanidine in any synthetic sequence aiming for GuNA-type performance would therefore sacrifice predictable, quantifiable duplex affinity and downstream biological potency.

1-Tert-Butylguanidine Hydrochloride: Product-Specific Quantitative Differentiation Evidence


Duplex Thermostability: GuNA[tBu] Outperforms GuNA[Me], GuNA[Et], and GuNA[iPr] in Head-to-Head Tm Comparison

In a direct head-to-head comparison of GuNA-modified oligonucleotides bearing different N-alkyl substituents, GuNA[tBu] consistently achieved the highest duplex thermostability. The Tm of the GuNA[tBu]-modified oligonucleotide ODN3 against ssRNA was 55°C (ΔTm = +8°C/mod.), compared to 52°C (ΔTm = +5°C) for GuNA[Me] (ODN20), 53°C (ΔTm = +6°C) for GuNA[Et] (ODN1), and 54°C (ΔTm = +7°C) for GuNA[iPr] (ODN2). Against ssDNA, GuNA[tBu] achieved a Tm of 59°C (ΔTm = +8°C), while GuNA[Me] reached only 56°C (ΔTm = +5°C) [1]. The tandem modification GuNA[Me,tBu] (ODN7, three modifications) achieved a Tm of 70°C (ΔTm = +7.7°C/mod.) against ssRNA and 74°C against ssDNA, surpassing GuNA[Me,Me] (ODN6) by 12°C and 15°C, respectively [1].

antisense oligonucleotides duplex stability bridged nucleic acids

Enthalpic Duplex Stabilization: GuNA[tBu] Provides −3.6 kcal·mol⁻¹ Greater Binding Free Energy than GuNA[Me]

Van't Hoff thermodynamic analysis revealed that GuNA[tBu] stabilizes duplex formation through a fundamentally more favorable enthalpic contribution than its smaller N-alkyl counterparts. The ΔG°37 for GuNA[tBu]-modified ODN3 was −17.4 kcal·mol⁻¹, compared to −13.8 kcal·mol⁻¹ for GuNA[Me]-modified ODN20, representing a net stabilization of −3.6 kcal·mol⁻¹ [1]. This is accompanied by a large enthalpic gain (ΔH° = −104.3 kcal·mol⁻¹ for GuNA[tBu] vs. −70.8 kcal·mol⁻¹ for GuNA[Me]) that overcomes the associated entropic penalty (ΔS° = −291.4 vs. −191.3 cal·(K·mol)⁻¹), consistent with the tert-butyl group forming tight hydrophobic contacts within the minor groove as confirmed by X-ray crystallography [1].

thermodynamic parameters drug design molecular recognition

Nuclease Resistance: GuNA-Modified Oligonucleotides Exceed LNA-Modified Counterparts by Over 10-Fold

GuNA-modified oligonucleotides demonstrate nuclease resistance that is more than 10 times greater than that of oligonucleotides modified with locked nucleic acid (LNA), the current industry benchmark for duplex stabilization [1]. This finding, reported across multiple independent studies from the Osaka University group, positions GuNA[tBu]-based constructs as the leading choice for applications requiring prolonged intracellular persistence, such as splice-switching oligonucleotides (SSOs) and gapmer ASOs. The cationic guanidine bridge contributes to this resistance through a combination of steric shielding and altered phosphodiester backbone conformation [1][2].

enzymatic stability oligonucleotide therapeutics metabolic stability

In Vivo Durability: GuNA[tBu]-Modified Gapmers Sustain Target Knockdown for Over 24 Weeks in Mouse Brain

Long-term in vivo evaluation demonstrated that intracerebroventricularly administered GuNA[tBu]-modified gapmer ASOs remained active in suppressing target gene expression for over 24 weeks in mouse brain [1]. This durability substantially exceeds that reported for conventional MOE- or LNA-modified gapmers, which typically require weekly or monthly re-dosing. In the same study, GuNA[tBu]-modified gapmers were shown to evade lymphocyte-derived immune responses and maintain ASO-induced toxicity within acceptable limits, addressing the two principal barriers—immunogenicity and hepatotoxicity—that have hindered clinical translation of earlier-generation modified ASOs [1].

in vivo efficacy CNS therapeutics duration of action

Reduced Immunotoxicity: GuNA Substitution Eliminates Lymphocyte-Mediated Immune Responses Observed with Standard MOE Gapmers

GuNA[tBu] incorporation into the wing regions of MOE-modified gapmers was found to abrogate lymphocyte-derived immune responses that are commonly observed with clinically used MOE gapmers, including ISIS 301012 (which has shown injection site inflammatory reactions in clinical evaluation) [1]. This immunomodulatory benefit was achieved without compromising knockdown potency: GuNA-modified gapmers exhibited equivalent or superior KD activity compared to the corresponding MOE- or LNA-modified constructs in both in vitro and in vivo models [1]. The study further demonstrated that GuNA-modified gapmers targeting Malat1, ApoB, and other therapeutically relevant transcripts maintained robust gene silencing without triggering the inflammatory cascades typically associated with phosphorothioate oligonucleotides [1].

immunotoxicity ASO safety therapeutic window

Optimal Research and Industrial Applications of 1-Tert-Butylguanidine Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of GuNA[tBu] Phosphoramidites for High-Affinity Antisense Oligonucleotides

1-Tert-butylguanidine hydrochloride is the essential amine component for synthesizing GuNA[tBu] phosphoramidite monomers. When incorporated into ASOs, GuNA[tBu] delivers a ΔTm of +8°C/mod. against ssRNA—the highest among mono-N-alkyl GuNA modifications—and a ΔG°37 of −17.4 kcal·mol⁻¹ [1]. This performance directly enables ASO designs with fewer modified nucleotides while retaining target affinity, reducing synthesis costs and minimizing off-target hybridization. Procurement of high-purity 1-tert-butylguanidine hydrochloride is a gatekeeping step for any laboratory or CDMO seeking to manufacture GuNA[tBu]-modified therapeutic oligonucleotides.

Development of Ultra-Long-Acting CNS Antisense Therapeutics

The >24-week sustained knockdown demonstrated by GuNA[tBu]-modified gapmers in mouse brain following a single intracerebroventricular dose supports the use of 1-tert-butylguanidine hydrochloride-derived GuNA[tBu] in CNS-targeted ASO programs [2]. This durability, combined with the demonstrated evasion of lymphocyte-mediated immunotoxicity, positions GuNA[tBu] as the modification of choice for neurological indications requiring infrequent intrathecal administration—such as Huntington's disease, ALS, or spinal muscular atrophy.

Splice-Switching Oligonucleotides with Superior Exon Skipping Activity and Nuclease Resistance

GuNA-modified splice-switching oligonucleotides (SSOs) exhibit higher exon skipping activity than LNA-modified SSOs and more than 10-fold greater nuclease resistance [3][4]. For Duchenne muscular dystrophy exon-skipping programs or other splicing modulation applications, the GuNA scaffold—built from 1-tert-butylguanidine hydrochloride—offers a dual advantage: prolonged intracellular half-life and enhanced splicing modulation potency, reducing the effective dose required for therapeutic benefit.

Building Block for Structure-Activity Relationship (SAR) Studies of Guanidine-Bridged Nucleic Acids

The monotonic relationship between N-alkyl group size and duplex Tm (Me < Et < iPr < tBu) established by Yamaguchi et al. [1] makes 1-tert-butylguanidine hydrochloride the terminal comparator in any SAR campaign exploring GuNA modifications. Researchers investigating novel bridged nucleic acid architectures require the tert-butylguanidine variant as the hydrophobic, sterically demanding reference point against which all new modifications must be benchmarked. Its commercial availability as a well-characterized hydrochloride salt facilitates reproducible SAR studies across laboratories.

Quote Request

Request a Quote for 1-Tert-butylguanidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.